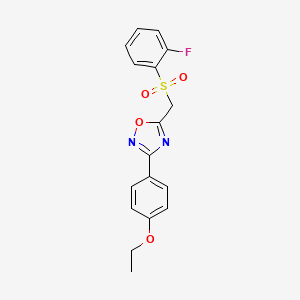

3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAJOZRIQIEJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHFNOS

- Molecular Weight: 420.5 g/mol

This structure features an oxadiazole ring, which is known for its role in various pharmacological activities.

Anticancer Properties

Numerous studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown promising results against several cancer cell lines:

- Cell Lines Tested:

- PC-3 (prostate cancer)

- HCT-116 (colon cancer)

- ACHN (renal cancer)

In vitro studies indicated IC values of approximately 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN . These values suggest significant cytotoxicity against these cancer types.

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

- Induction of Apoptosis:

- Inhibition of Key Enzymes:

- Molecular Docking Studies:

Comparative Efficacy

A comparative analysis of various oxadiazole derivatives highlights the relative effectiveness of this compound:

| Compound Name | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | PC-3 | 0.67 | Apoptosis induction |

| Other Derivative A | MCF-7 | 0.12 | EGFR inhibition |

| Other Derivative B | A549 | 2.78 | Caspase activation |

This table illustrates that while the compound shows significant activity against specific cell lines, other derivatives may exhibit superior efficacy in different contexts .

Case Studies

Several case studies have documented the effects of similar oxadiazole compounds in clinical settings:

- Study on Prostate Cancer:

- Combination Therapy:

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

Key Structural Differences:

- Substituent Effects: The target compound’s 4-ethoxyphenyl group provides steric bulk and electron-donating effects, contrasting with Ataluren’s benzoic acid group, which improves water solubility. The fluorophenylsulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets compared to non-sulfonylated analogs .

- Bioactivity : Ataluren’s clinical success highlights the pharmacological relevance of fluorinated oxadiazoles, suggesting the target compound could similarly target genetic or microbial pathways. However, its sulfonyl group may confer distinct enzyme inhibition profiles compared to thiophenesulfonamides () or propionic acid derivatives () .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Ataluren | 5-(Chloromethyl)-3-(4-ethoxyphenyl)-oxadiazole |

|---|---|---|---|

| Molecular Weight | ~390 g/mol | 284 g/mol | ~225 g/mol |

| LogP | ~3.5 (predicted) | 2.8 | ~2.1 |

| Solubility | Low (sulfonyl group) | Moderate (carboxylic acid) | Low (chloromethyl) |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Variable |

Key Observations :

- The target compound’s higher molecular weight and LogP compared to Ataluren suggest greater lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- The 2-fluorophenyl group likely enhances metabolic stability by resisting cytochrome P450-mediated degradation, a common issue with non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1,2,4-oxadiazole derivatives like 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole?

- The synthesis typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For example, anthranilic diamide analogues with 1,2,4-oxadiazole rings are synthesized via coupling reactions using carbodiimide activators, followed by cyclization under microwave or thermal conditions . Substituent-specific modifications (e.g., sulfonylmethyl groups) require sequential functionalization, such as sulfonation of precursor alcohols .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- 1H/13C NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 7.2–7.8 ppm, sulfonylmethyl groups at δ 3.5–4.0 ppm) . HRMS validates molecular weight and isotopic patterns (e.g., [M+H]+ for C17H15FN2O4S: calc. 362.0741, observed 362.0738) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated in anthranilic diamide derivatives .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Insecticidal activity : Use Plutella xylostella larvae bioassays at varying concentrations (e.g., 0.5–100 mg/L) to determine LC50 values . Anticancer potential : Caspase-based apoptosis assays (e.g., T47D breast cancer cell lines) with flow cytometry to monitor G1 phase arrest .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize substituents for enhanced bioactivity?

- Key substituents : The 2-fluorophenylsulfonyl group enhances electrophilicity and target binding. Replace the ethoxyphenyl group with pyridyl or chlorophenyl moieties to improve solubility or metabolic stability . CoMFA models quantify steric/electrostatic contributions; for example, bulkier substituents at the 5-position of oxadiazole correlate with insecticidal potency .

Q. What computational strategies predict physicochemical properties and target interactions?

- DFT calculations (e.g., Gaussian 03) optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to assess reactivity . Molecular docking with targets like TIP47 (apoptosis inducer) or GSK-3β (Alzheimer’s target) identifies binding motifs . ADMET prediction tools (e.g., SwissADME) evaluate logP (target: 2–3) and BBB permeability .

Q. How to resolve contradictions in bioactivity data across different assays?

- Case example : A compound may show high anticancer activity but low insecticidal potency. Cross-validate using orthogonal assays (e.g., mitochondrial toxicity vs. enzyme inhibition). Adjust assay conditions (e.g., pH, serum content) to account for false positives. Reconcile discrepancies via target identification (e.g., photoaffinity labeling to confirm TIP47 binding ).

Q. What strategies are effective for identifying molecular targets of oxadiazole derivatives?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the compound, followed by UV irradiation and pull-down assays with mass spectrometry . CRISPR-Cas9 screening : Knockout libraries in cell lines can reveal resistant mutations pointing to target pathways .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for sulfonation steps to avoid hydrolysis .

- Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm purity via HPLC (≥95%) .

- Ethical compliance : Adhere to OECD guidelines for insecticide testing and NIH standards for cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.